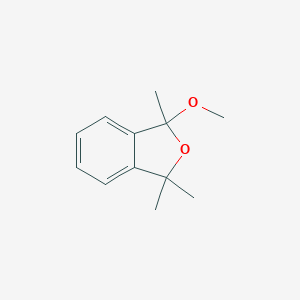

1-Methoxy-1,3,3-trimethyl-2-benzofuran

説明

特性

CAS番号 |

16703-33-6 |

|---|---|

分子式 |

C12H16O2 |

分子量 |

192.25 g/mol |

IUPAC名 |

1-methoxy-1,3,3-trimethyl-2-benzofuran |

InChI |

InChI=1S/C12H16O2/c1-11(2)9-7-5-6-8-10(9)12(3,13-4)14-11/h5-8H,1-4H3 |

InChIキー |

OMOOEIURIVHTEF-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2C(O1)(C)OC)C |

正規SMILES |

CC1(C2=CC=CC=C2C(O1)(C)OC)C |

同義語 |

1-Methoxy-1,3,3-trimethyl-1,3-dihydroisobenzofuran |

製品の起源 |

United States |

科学的研究の応用

Antimicrobial Properties

Benzofuran derivatives, including 1-Methoxy-1,3,3-trimethyl-2-benzofuran, have been extensively studied for their antimicrobial activities. Research indicates that modifications to the benzofuran structure can enhance its effectiveness against various pathogens. For instance:

- Antifungal Activity: Studies have shown that certain benzofuran derivatives exhibit potent antifungal properties against strains such as Candida albicans. The presence of electron-withdrawing groups on the benzofuran ring significantly enhances activity levels .

- Antibacterial Activity: Compounds derived from benzofuran scaffolds have demonstrated effectiveness against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. Structural modifications have been found to play a crucial role in enhancing antibacterial potency .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Research highlights include:

- Inhibition of Cancer Cell Proliferation: Various studies report that benzofuran derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, specific derivatives showed IC50 values ranging from 1.48 to 47.02 µM against non-small cell lung carcinoma cells .

- Mechanism of Action: The antitumor activity is often linked to the ability of these compounds to induce apoptosis and affect cell cycle progression in cancer cells .

Polymer Applications

Benzofuran derivatives are being explored for their utility in polymer science due to their unique structural properties. They can serve as monomers or additives in the synthesis of functional polymers with specific characteristics:

- Conductive Polymers: Research indicates that incorporating benzofuran units into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for electronic applications .

Dye Industry

The vibrant colors associated with certain benzofuran derivatives make them valuable in the dye industry. Their ability to form stable complexes allows for their use as dyes in textiles and other materials.

Case Study 1: Antimicrobial Efficacy

A series of benzofuran derivatives were synthesized and tested for antimicrobial activity. The study demonstrated that specific substitutions on the benzofuran moiety significantly increased the inhibitory effects against resistant strains of bacteria and fungi. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.39 mg/mL against S. aureus and was further optimized through structural modifications .

Case Study 2: Antitumor Activity Assessment

In a study assessing the anticancer potential of benzofuran derivatives, several compounds were evaluated for their cytotoxic effects on lung cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways, showcasing their potential as therapeutic agents in cancer treatment .

Data Tables

類似化合物との比較

3,3-Dimethyl-2-benzofuran-1(3H)-one

- Structure : Features a ketone group at position 1 and methyl groups at positions 3 and 3.

- Key Differences : The ketone introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference impacts reactivity, such as susceptibility to nucleophilic attack or oxidation .

- Physical Properties : Crystallographic studies reveal planar benzofuran systems, with intermolecular interactions influenced by substituents. The absence of a methoxy group reduces steric hindrance compared to the target compound.

(3E)-3-(Methoxymethylene)-1-benzofuran-2(3H)-one

- Structure : Contains a conjugated methoxymethylene group at position 3 and a ketone at position 2.

- Key Differences : The extended conjugation in this derivative enhances stability and alters electronic properties, whereas the target compound’s methyl and methoxy groups prioritize steric effects over conjugation .

- Applications : Similar compounds are explored for photochemical applications due to their conjugated systems, a feature less prominent in the target compound.

1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives

- Examples : Derivatives with 5-OCH₃ and 4-OCH₂CH₃ substituents (, Products 1–3).

- Key Differences : Substituent positions significantly alter electronic distribution. For instance, methoxy groups at positions 4 or 5 modify solubility and dipole moments compared to the target compound’s substitution pattern.

- Synthesis : Common methods include base-mediated etherification (e.g., K₂CO₃) and halogenation (e.g., NBS in CCl₄), suggesting analogous routes for synthesizing the target compound .

Functional Group Comparisons

Methoxy vs. Sulfonyl/Sulfinyl Groups

- Sulfonyl Derivatives : Compounds like 3-methylsulfinyl-2-phenyl-1-benzofuran () exhibit strong electron-withdrawing effects, enhancing stability and influencing crystal packing via S=O···H interactions. The target compound’s methoxy group, being electron-donating, may reduce polarity and increase lipophilicity .

Methyl vs. Halogen Substituents

- Halogenated Derivatives: 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran () demonstrates how halogens enhance intermolecular interactions (e.g., C–F···H).

Antioxidant Capacity

- 3,3-Disubstituted Benzofuran-2-ones : Derivatives with methyl and aryl groups exhibit moderate to high antioxidant activity in DPPH and FRAP assays. The target compound’s methoxy group may enhance radical scavenging due to its electron-donating nature, though steric hindrance from trimethyl groups could limit efficacy .

Toxicity Profile

- 2,3-Benzofuran: The parent compound is associated with hepatic and renal toxicity in animal studies.

Data Table: Structural and Functional Comparisons

準備方法

Second-Step Methoxymethylenation

The benzofuran-2(3H)-one intermediate undergoes methoxymethylenation using trimethyl orthoformate (TMOF) and acetic anhydride . This step introduces the methoxy-methylene group at the 3-position while preserving existing methyl substituents.

Reaction Mechanism:

-

Activation: Acetic anhydride acylates the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic Attack: TMOF donates a methoxymethylene group, forming a conjugated enol ether.

-

Rearrangement: Acid-catalyzed keto-enol tautomerism stabilizes the product.

Optimized Parameters:

-

Molar Ratios: TMOF (1.5–2 eq), acetic anhydride (3–5 eq)

-

Temperature: 105–115°C

-

Distillation: Methyl acetate byproduct is removed via Dean-Stark apparatus.

Alternative Pathway via Benzofuran-2(3H)-one Alkylation

Patent US5760250A describes a one-pot method using preformed benzofuran-2(3H)-one, which can be adapted for 1,3,3-trimethyl substitution.

Substrate Preparation

The benzofuran-2(3H)-one core is synthesized via Friedel-Crafts alkylation or cyclization of substituted phenoxyacetic acids. For 1,3,3-trimethyl derivatives, 3,5-dimethylphenol could serve as the starting material, undergoing:

-

Alkylation with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid.

-

Cyclization under acidic conditions to yield 1,3,3-trimethylbenzofuran-2(3H)-one.

Methoxylation and Methylation

The preformed benzofuran-2(3H)-one is treated with TMOF and acetic anhydride under reflux. Concurrent methylation at the 1-position may require dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

Critical Parameters:

-

Solvent: Acetic anhydride (acts as solvent and acylating agent)

-

Catalyst: None required (self-catalyzed by acetic acid)

-

Reaction Time: 12–20 hours

Catalytic and Industrial-Scale Considerations

Solvent Recycling and Waste Reduction

Patent WO2014071596A1 emphasizes solvent recovery (toluene, acetic acid) to reduce costs and environmental impact. After methoxymethylenation, distillation recovers >95% of toluene, which is reused in subsequent batches.

Catalyst Selection

-

Homogeneous Catalysts: Sulfuric acid offers high activity but complicates separation.

-

Heterogeneous Catalysts: Silica gel sulfonic acid enables easy filtration, though with slightly lower yields (88–90%).

Challenges and Optimization Strategies

Regioselective Methylation

Introducing methyl groups at the 1- and 3-positions requires precise control. Potential strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。